molecular formula C6H9NO2S B13474868 2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol

2-(3-Methoxyisoxazol-5-YL)ethane-1-thiol

Katalognummer: B13474868
Molekulargewicht: 159.21 g/mol
InChI-Schlüssel: NVIPRTJVFSKWIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-5-nitroisoxazole with ethane-1-thiol in the presence of a reducing agent to form the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxazole ring may interact with nucleic acids or other biomolecules, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid
  • 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol
  • (3-methoxy-1,2-oxazol-5-yl)methanethiol

Uniqueness

2-(3-methoxy-1,2-oxazol-5-yl)ethane-1-thiol is unique due to the presence of both a methoxy group and a thiol group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H9NO2S

Molekulargewicht

159.21 g/mol

IUPAC-Name

2-(3-methoxy-1,2-oxazol-5-yl)ethanethiol

InChI

InChI=1S/C6H9NO2S/c1-8-6-4-5(2-3-10)9-7-6/h4,10H,2-3H2,1H3

InChI-Schlüssel

NVIPRTJVFSKWIY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NOC(=C1)CCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.